molecular formula C20H19FN2O2 B2706004 N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide CAS No. 1465355-09-2

N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide

Cat. No.: B2706004
CAS No.: 1465355-09-2
M. Wt: 338.382
InChI Key: CPANQALHQYNYCW-UHFFFAOYSA-N
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Description

N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide is a complex organic compound with a unique structure that includes a cyano group, a fluorophenyl group, a cyclopropyl group, and a hydroxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of 2-fluorobenzyl cyanide with cyclopropyl ketone in the presence of a base to form the intermediate. This intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano-(2-chlorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide
  • N-[Cyano-(2-bromophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide
  • N-[Cyano-(2-methylphenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide

Uniqueness

N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-17-9-5-4-8-16(17)18(13-22)23-19(24)12-20(25,15-10-11-15)14-6-2-1-3-7-14/h1-9,15,18,25H,10-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPANQALHQYNYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)NC(C#N)C2=CC=CC=C2F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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